molecular formula C8H10N2O3 B6177276 methyl 3-amino-4-methoxypyridine-2-carboxylate CAS No. 2416052-02-1

methyl 3-amino-4-methoxypyridine-2-carboxylate

Cat. No. B6177276
CAS RN: 2416052-02-1
M. Wt: 182.2
InChI Key:
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Description

Methyl 3-amino-4-methoxypyridine-2-carboxylate (MAMP) is an organic compound with a molecular formula of C7H10N2O3. It belongs to the class of carboxylic acid amides, which are molecules that contain both an amide group and a carboxylic acid group. MAMP is a colorless, crystalline solid with a melting point of 156 °C and a boiling point of 273 °C. MAMP is widely used as a pharmaceutical intermediate, as a reagent for organic synthesis, and as an intermediate for the synthesis of other compounds.

Mechanism of Action

Methyl 3-amino-4-methoxypyridine-2-carboxylate is an organic compound that exhibits a wide range of biochemical and physiological activities. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and monoamine oxidase. In addition, methyl 3-amino-4-methoxypyridine-2-carboxylate has been shown to bind to and activate various G-protein coupled receptors, such as the serotonin 5-HT1A receptor and the histamine H3 receptor.
Biochemical and Physiological Effects
methyl 3-amino-4-methoxypyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and monoamine oxidase. In addition, methyl 3-amino-4-methoxypyridine-2-carboxylate has been shown to bind to and activate various G-protein coupled receptors, such as the serotonin 5-HT1A receptor and the histamine H3 receptor. Furthermore, methyl 3-amino-4-methoxypyridine-2-carboxylate has been shown to have anticonvulsant, antineoplastic, and antifungal activities.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-4-methoxypyridine-2-carboxylate has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is easily synthesized from commercially available starting materials. Furthermore, methyl 3-amino-4-methoxypyridine-2-carboxylate is a relatively stable compound, with a melting point of 156 °C and a boiling point of 273 °C. However, methyl 3-amino-4-methoxypyridine-2-carboxylate is also associated with several limitations. It is a relatively low-molecular-weight compound, which means that it is relatively volatile and has a low solubility in water. Furthermore, methyl 3-amino-4-methoxypyridine-2-carboxylate is not as soluble in organic solvents as many other organic compounds.

Future Directions

Methyl 3-amino-4-methoxypyridine-2-carboxylate has potential applications in the development of new drugs and drug delivery systems. For example, methyl 3-amino-4-methoxypyridine-2-carboxylate could be used as a drug carrier to deliver drugs to specific target sites in the body. In addition, methyl 3-amino-4-methoxypyridine-2-carboxylate could be used as a substrate for the development of new enzyme inhibitors, or as a model compound for the study of enzyme-catalyzed reactions. Furthermore, methyl 3-amino-4-methoxypyridine-2-carboxylate could be used as a starting material for the synthesis of various organometallic compounds, such as palladium and platinum complexes. Finally, methyl 3-amino-4-methoxypyridine-2-carboxylate could be used for the synthesis of various pharmaceuticals, such as antifungal agents, anticonvulsants, and antineoplastic agents.

Synthesis Methods

Methyl 3-amino-4-methoxypyridine-2-carboxylate can be synthesized using a variety of methods, such as the reaction of 3-amino-4-methoxypyridine-2-carboxylic acid with methyl iodide in the presence of sodium hydroxide, or the reaction of 3-amino-4-methoxypyridine-2-carboxylic acid with methyl bromide in the presence of sodium hydroxide.

Scientific Research Applications

Methyl 3-amino-4-methoxypyridine-2-carboxylate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, anticonvulsants, and antineoplastic agents. It has also been used as a model compound for the study of enzyme-catalyzed reactions, and as a substrate for the study of enzyme kinetics. In addition, methyl 3-amino-4-methoxypyridine-2-carboxylate has been used in the synthesis of various organometallic compounds, such as palladium and platinum complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-methoxypyridine-2-carboxylate involves the reaction of 3-cyano-4-methoxypyridine with methylamine followed by esterification with methanol and subsequent reduction of the cyano group to an amino group.", "Starting Materials": [ "3-cyano-4-methoxypyridine", "methylamine", "methanol", "sodium borohydride", "acetic acid", "water" ], "Reaction": [ "Step 1: 3-cyano-4-methoxypyridine is reacted with excess methylamine in methanol at reflux temperature for several hours to yield methyl 3-amino-4-methoxypyridine-2-carboxylate.", "Step 2: The reaction mixture is cooled and excess methylamine is removed under reduced pressure.", "Step 3: Acetic acid is added to the reaction mixture and the resulting solution is stirred at room temperature.", "Step 4: Sodium borohydride is added to the reaction mixture in small portions with stirring until the reaction is complete.", "Step 5: The reaction mixture is quenched with water and the resulting solution is extracted with ethyl acetate.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired product, methyl 3-amino-4-methoxypyridine-2-carboxylate." ] }

CAS RN

2416052-02-1

Product Name

methyl 3-amino-4-methoxypyridine-2-carboxylate

Molecular Formula

C8H10N2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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